molecular formula C7H7N3S B13969940 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine CAS No. 591749-66-5

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

Katalognummer: B13969940
CAS-Nummer: 591749-66-5
Molekulargewicht: 165.22 g/mol
InChI-Schlüssel: BSQMHVQIXGZJOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a heterocyclic compound that features a fused ring system containing both triazine and thiazepine moieties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazine derivatives with thioamide compounds. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is unique due to its fused ring system, which combines the properties of both triazine and thiazepine. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

591749-66-5

Molekularformel

C7H7N3S

Molekulargewicht

165.22 g/mol

IUPAC-Name

6H-[1,2,4]triazino[5,4-c][1,4]thiazepine

InChI

InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2

InChI-Schlüssel

BSQMHVQIXGZJOG-UHFFFAOYSA-N

Kanonische SMILES

C1C=CSC=C2N1C=NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.